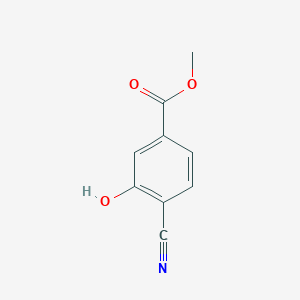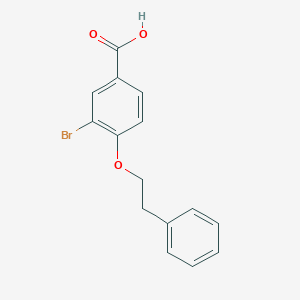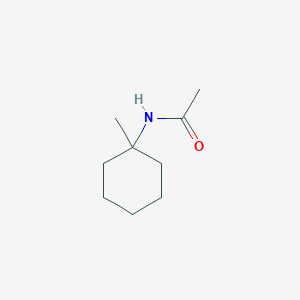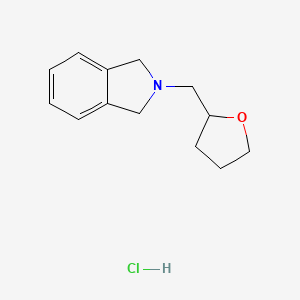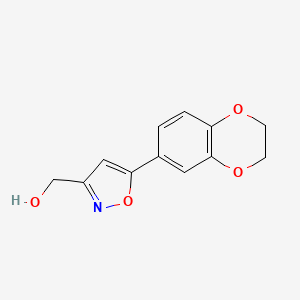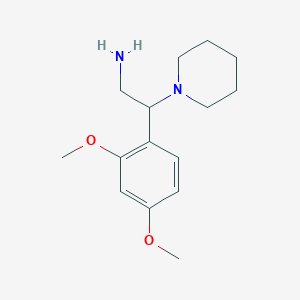
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a piperidine ring attached to a phenyl ring substituted with two methoxy groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 2,4-dimethoxybenzaldehyde, through the reaction of 2,4-dimethoxyphenol with suitable reagents.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with piperidine and an appropriate alkylating agent, such as ethyl bromide, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dimethoxy-phenyl)-vinyl-1-ethyl-pyridinium iodide: A stilbazolium derivative with applications in nonlinear optical materials.
2,4-Dimethoxyacetophenone: A related compound with similar methoxy substitutions on the phenyl ring.
Uniqueness
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is unique due to the presence of both the piperidine ring and the dimethoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-12-6-7-13(15(10-12)19-2)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDACXCHIKBRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N2CCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)


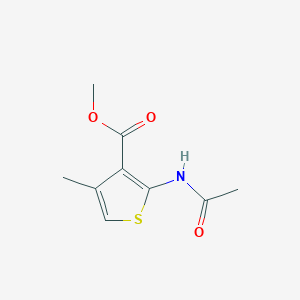
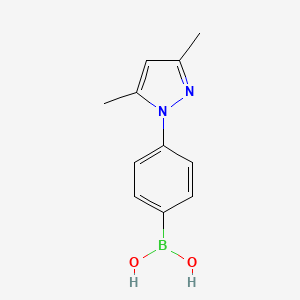
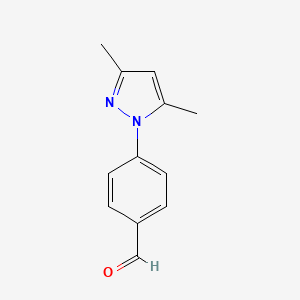
![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)
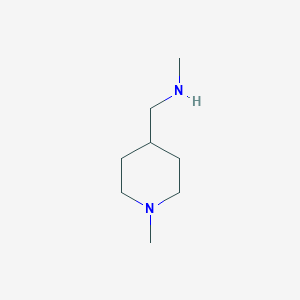
![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)
